Field: Pharmacology
Summary: In pharmacology, 2-Amino-4-bromo-3-fluorobenzoic acid is utilized as an intermediate in the synthesis of avibactam sodium , a non-beta-lactam β-lactamase inhibitor. This compound, when combined with ceftazidime, is used to treat complicated infections like intra-abdominal infections, urinary tract infections, and pyelonephritis.
Methods: The synthesis involves a multi-step chemical process, starting with 6-bromo-7-fluoroindoline-2,3-dione, which is treated with sodium hydroxide and hydrogen peroxide. The reaction mixture is then acidified to precipitate the desired product .
Field: Organic Synthesis
Summary: This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules like Quinazoline, which are potential KRAS modulators and antitumor agents .
Methods: The compound is used in various coupling reactions, including Suzuki and Stille cross-coupling, to form biaryl structures or to introduce amino groups into aromatic systems .
Results: The use of 2-Amino-4-bromo-3-fluorobenzoic acid in these reactions allows for the efficient synthesis of compounds with potential pharmacological activities .
Field: Analytical Chemistry
Summary: 2-Amino-4-bromo-3-fluorobenzoic acid is used as a standard or reference compound in various analytical techniques to identify or quantify similar structures in complex mixtures.
Methods: Techniques such as HPLC, LC-MS, and UPLC utilize this compound to calibrate the system or as a comparison for retention times and mass spectra .
Results: The use of this compound in analytical methods ensures accurate and reliable identification and quantification of analytes in research and quality control settings.
Field: Environmental Research
Summary: Researchers use 2-Amino-4-bromo-3-fluorobenzoic acid to study the environmental fate of halogenated aromatic compounds, which are of concern due to their persistence and potential toxicity.
Methods: Environmental samples are spiked with the compound and monitored over time using techniques like GC-MS to understand its degradation pathways and persistence .
2-Amino-4-bromo-3-fluorobenzoic acid is an aromatic compound characterized by a benzene ring substituted with an amino group, a bromine atom, and a fluorine atom. Its molecular formula is C₇H₅BrFNO₂, and it has a molecular weight of approximately 234.02 g/mol. This compound is primarily utilized as a pharmaceutical intermediate in the synthesis of various bioactive molecules due to its unique structural features that facilitate chemical reactivity and biological interactions .
2-Amino-4-bromo-3-fluorobenzoic acid exhibits various biological activities:
The synthesis of 2-Amino-4-bromo-3-fluorobenzoic acid can be achieved through several methods:
The primary applications of 2-Amino-4-bromo-3-fluorobenzoic acid include:
Studies on the interactions of 2-Amino-4-bromo-3-fluorobenzoic acid indicate that it can interact with various enzymes and receptors within biological systems:
Several compounds share structural similarities with 2-Amino-4-bromo-3-fluorobenzoic acid. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-5-bromobenzoic acid | Amino group and bromine substitution | Different positioning of bromine affects reactivity |
| 3-Amino-4-bromoaniline | Amino group on the aniline structure | Primarily used in dye production |
| 2-Amino-3-fluorobenzoic acid | Fluorine substitution without bromine | Less toxic; used in agricultural applications |
These compounds are unique due to variations in their substituents and positions on the benzene ring, which influence their chemical behavior and biological activity.
The most widely practised entry begins with 3-fluoro-2-nitrobenzoic acid. Electrophilic bromination of the electron-deficient ring proceeds para to the nitro group, furnishing 2-nitro-4-bromo-3-fluorobenzoic acid. Reduction of the nitro function then delivers the target amino acid. Current work focuses on shortening this three-step sequence by telescoping reduction, diazotisation and Sandmeyer bromination into a single pot.
Table 1 summarises key optimisation data.
| Entry | Brominating system | Solvent | Temperature / °C | Time / h | Yield of 2-nitro-4-bromo-3-fluorobenzoic acid | Notes | Ref. |
|---|---|---|---|---|---|---|---|
| 1 | Molecular bromine + iron(III) bromide | Acetic acid | 25 | 2 | 58% | Benchmark protocol | 40 |
| 2 | Copper(II) bromide / tert-butyl nitrite (one-pot) | Acetonitrile | 80 | 1 | 87% | Integrates in situ diazotisation of the intermediate amine | 45 |
| 3 | Ammonium persulfate-initiated radical bromination | Water | 40 | 3 | 72% | Metal-free, biodegradable reagents | 59 |
Substituting copper(I) bromide for copper(II) bromide in entry 2 lowers the bromide loading to catalytic levels but reduces isolated yield to 75% [2]. Rate studies show first-order dependence on diazonium concentration and a zero-order dependence on bromide above one equivalent, indicating that bromide delivery—not radical generation—controls kinetics [3].
A high-yield alternative exploits oxidative cleavage of a pre-halogenated indoline-2,3-dione. Treatment of 6-bromo-7-fluoroindoline-2,3-dione with thirty per cent hydrogen peroxide in two molar sodium hydroxide at 0 °C, followed by ambient stirring, affords 2-amino-4-bromo-3-fluorobenzoic acid in ninety-four per cent isolated yield after sixteen hours [1] [4]. Control experiments using potassium permanganate or chromium(VI) oxide lowered selectivity and generated over-oxidised by-products (<60% yield) [5].
Table 2 compares oxidant performance.
| Oxidant (2 equiv.) | Base | Temperature / °C | Time / h | Product yield | By-product profile | Ref. |
|---|---|---|---|---|---|---|
| Hydrogen peroxide | Sodium hydroxide | 0 → 25 | 16 | 94% | Trace quinazolinone | 1 |
| Potassium permanganate | Sodium hydroxide | 20 | 4 | 61% | Decarboxylated fluoro-bromobenzene | 53 |
| Chromium(VI) oxide + periodic acid | Acetonitrile | 25 | 1 | 81% | Over-oxidised keto-acid | 53 |
Mechanistic probes show that the peroxide route proceeds through nucleophilic attack at C-3 of the dione followed by N–O bond cleavage and decarboxylative rearomatisation, avoiding halogen migration.
Installing the meta-fluorine last, rather than relying on commercial 3-fluoro feedstocks, can streamline isotopic or radiochemical variants. Two complementary methods dominate:
Copper(I) iodide-catalysed β-C–H fluorination of an 8-aminoquinoline amide auxiliary appended to 2-amino-4-bromobenzoic acid uses silver(I) fluoride as fluoride donor. Under one hundred and forty degrees Celsius in dimethylformamide, mono-fluorination proceeds in seventy-eight per cent yield with complete ortho selectivity relative to the directing group [6] [7].
The Balz–Schiemann route converts 2-amino-4-bromo-3-diazonium tetrafluoroborate into the fluoro analogue at two atmospheres nitrogen evolution. Recent catalyst-free adaptations in non-polar chlorobenzene lower the pyrolysis temperature to sixty degrees Celsius and deliver sixty-five to eighty-seven per cent yields, depending on substitution [8].
Table 3 highlights comparative metrics.
| Method | Fluoride source | Additives | Temperature / °C | Time / h | Yield of fluorinated product | Ref. |
|---|---|---|---|---|---|---|
| Directed C–H activation | Silver(I) fluoride | Copper(I) iodide (10 mol %) | 140 | 12 | 78% | 25 |
| Balz–Schiemann (solvent-free) | Tetrafluoroboric acid | None | 100 | 3 | 72% | 24 |
| Balz–Schiemann (chlorobenzene) | Tetrafluoroboric acid | Visible light | 60 | 6 | 87% | 36 |
Kinetic isotope studies confirm rate-determining C–H cleavage in the copper-mediated process, whereas thermolysis of the tetrafluoroborate proceeds through heterolytic nitrogen extrusion followed by fluoride capture [9].
Irritant